molecular formula C11H13NO B6316000 2-(1H-Indol-6-yl)propan-2-ol CAS No. 865376-66-5

2-(1H-Indol-6-yl)propan-2-ol

Cat. No.: B6316000
CAS No.: 865376-66-5
M. Wt: 175.23 g/mol
InChI Key: OEQQGWNNEXQFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-6-yl)propan-2-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-6-yl)propan-2-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-6-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups, which can have enhanced biological activities .

Scientific Research Applications

2-(1H-Indol-6-yl)propan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-6-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s effects are mediated through pathways involving key enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-6-yl)propan-2-ol is unique due to its specific structural features and the presence of the hydroxyl group at the propan-2-ol position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(1H-indol-6-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQGWNNEXQFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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